N-(4-acetylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)urea
Overview
Description
N-(4-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an acetylphenyl group and a methylpyrazolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 1-methyl-1H-pyrazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: N-(4-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Urea derivatives with different substituents.
Scientific Research Applications
N-(4-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Materials Science: It is explored for its use in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl and methylpyrazolyl groups play a crucial role in binding to these targets, leading to the inhibition or activation of specific pathways. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
N-(4-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea can be compared with other urea derivatives, such as:
N-phenyl-N’-(1-methyl-1H-pyrazol-3-yl)urea: Lacks the acetyl group, which may result in different biological activity.
N-(4-methylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea: Contains a methyl group instead of an acetyl group, which can affect its reactivity and applications.
The uniqueness of N-(4-acetylphenyl)-N’-(1-methyl-1H-pyrazol-3-yl)urea lies in the presence of both the acetylphenyl and methylpyrazolyl groups, which contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(1-methylpyrazol-3-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9(18)10-3-5-11(6-4-10)14-13(19)15-12-7-8-17(2)16-12/h3-8H,1-2H3,(H2,14,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMRQXRDBBFOSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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